Poloppin

Description

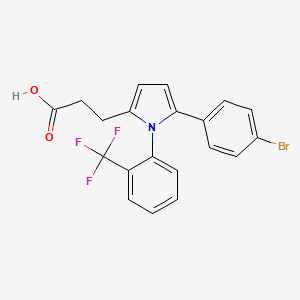

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrF3NO2/c21-14-7-5-13(6-8-14)17-11-9-15(10-12-19(26)27)25(17)18-4-2-1-3-16(18)20(22,23)24/h1-9,11H,10,12H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUKOJUZSNFVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Poloppin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloppin is a novel, cell-penetrant small molecule inhibitor that targets the protein-protein interactions of the mitotic Polo-like kinases (PLKs).[1] Specifically, it acts on the Polo-box domain (PBD), a crucial region for substrate binding and localization of PLKs.[1][2] This unique mechanism of action distinguishes it from traditional ATP-competitive kinase inhibitors. This compound has demonstrated selective cytotoxicity towards cancer cells harboring KRAS mutations, a significant population in oncology with limited therapeutic options.[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of the Polo-Box Domain

This compound functions as a potent inhibitor of the mitotic Polo-like kinase (PLK) family by disrupting protein-protein interactions mediated by the Polo-box domain (PBD).[1][2][4] The PBD is a conserved region within PLKs that recognizes and binds to phosphorylated substrates, a critical step for the proper execution of mitosis.[5][6] By binding to the PBD, this compound prevents the recruitment of PLKs to their specific subcellular locations and their interaction with key mitotic proteins.[1][3] This disruption leads to mitotic arrest and ultimately, cell death, particularly in cancer cells with specific genetic vulnerabilities.[1][7]

Targeting a Unique Binding Pocket

Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound's mechanism involves binding to the PBD.[1][8] This offers a potential advantage in terms of selectivity for PLK isoforms and a reduced likelihood of off-target effects on other kinases.[9] The interaction of this compound with the PBD has been characterized as competitive with the binding of a TAMRA-labeled substrate peptide.[2][10]

Downstream Cellular Consequences

The inhibition of PBD-mediated interactions by this compound triggers a cascade of cellular events, including:

-

Mitotic Arrest: Cells treated with this compound exhibit a dose-dependent increase in the mitotic index, indicating a failure to progress through mitosis.[7][10]

-

Defective Chromosome Congression: A hallmark of this compound's action is the inability of chromosomes to align properly at the metaphase plate.[1][10]

-

Spindle Abnormalities: Treated cells often display bipolar or disordered spindles.[7]

-

Apoptosis: The prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, particularly in cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (PLK Inhibition) | 26.9 μM | Fluorescence Polarization (FP) Assay | [2] |

| Kd (PBD Binding) | 29.5 μM | Isothermal Titration Calorimetry (ITC) | [2] |

| EC₅₀ (Mitotic Arrest) | 29.9 μM | Cellular Assay | [2] |

Table 1: Biochemical and Cellular Potency of this compound

| Cell Line | Genotype | Treatment | GI₅₀ | Reference |

| SW48 | Parental (KRAS WT) | This compound | 13.7 μM | [2] |

| SW48 | Isogenic (KRAS G12D) | This compound | 5.3 μM | [2] |

| MEFs | KRAS WT p53 | This compound | 51.1 μM | [2] |

| MEFs | KRAS MUT p53 | This compound | 49.5 μM | [2] |

| MEFs | KRAS WT p53 + 4-OH Tamoxifen | This compound | 43.7 μM | [2] |

| MEFs | KRAS MUT p53 + 4-OH Tamoxifen | This compound | 17.6 μM | [2] |

| SW48 | KRAS WT | This compound + Crizotinib | 0.23 μM | [2] |

| SW48 | KRAS G12D | This compound + Crizotinib | 0.08 μM | [2] |

Table 2: Growth Inhibition (GI₅₀) of this compound in Various Cell Lines

Signaling Pathway

This compound's mechanism of action directly impacts the PLK signaling pathway, which is a critical regulator of the cell cycle.[5][6] Specifically, by inhibiting the PBD of PLK1 and PLK4, this compound disrupts the downstream signaling cascades that govern mitotic entry, spindle formation, and chromosome segregation.[1][3] The preferential killing of KRAS-mutant cells suggests a synthetic lethal interaction between the inhibition of PLK's PBD and the oncogenic KRAS signaling pathway.[1][11]

Caption: this compound inhibits the Polo-box domain of PLKs, disrupting mitosis and leading to cell death.

Experimental Protocols

Fluorescence Polarization (FP) Assay for PLK1 PBD Inhibition

This assay competitively measures the binding of this compound to the PLK1 PBD.

-

Reagents:

-

Recombinant human PLK1 PBD protein.

-

TAMRA-labeled substrate peptide.

-

This compound at various concentrations.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Procedure:

-

A fixed concentration of the TAMRA-labeled peptide is incubated with the PLK1 PBD in the assay buffer.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is incubated at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[2][10]

-

Isothermal Titration Calorimetry (ITC) for PBD Binding

ITC directly measures the heat change upon binding of this compound to the PLK1 PBD to determine the dissociation constant (Kd).

-

Instrumentation: Isothermal Titration Calorimeter.

-

Procedure:

-

The sample cell is filled with a solution of PLK1 PBD.

-

The injection syringe is filled with a solution of this compound at a higher concentration.

-

A series of small injections of this compound into the PBD solution is performed.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.[2][10]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with PLK1 within cells.

-

Procedure:

-

HeLa cell lysates are treated with either this compound or a vehicle control.

-

The treated lysates are heated to a specific temperature (e.g., 67°C).

-

The aggregated proteins are pelleted by centrifugation.

-

The amount of soluble PLK1 remaining in the supernatant is quantified by Western blotting.

-

An increase in soluble PLK1 in the this compound-treated sample indicates stabilization of the protein upon drug binding.[10]

-

Mitotic Index Assay

This assay quantifies the percentage of cells in mitosis following treatment with this compound.

-

Procedure:

-

Cells (e.g., HeLa or U2OS) are seeded in culture plates.

-

The cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 16-24 hours).

-

Cells are fixed and stained for DNA (e.g., with DAPI) and a mitotic marker (e.g., anti-phospho-histone H3 antibody).

-

The percentage of mitotic cells is determined by fluorescence microscopy or high-content imaging.[7][10]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for characterizing a PBD inhibitor like this compound, from initial biochemical screening to cellular and in vivo validation.

Caption: Workflow for the preclinical characterization of a PBD inhibitor like this compound.

Conclusion

This compound represents a promising class of anti-cancer agents with a distinct mechanism of action targeting the PBD of Polo-like kinases.[1][3] Its ability to selectively induce mitotic catastrophe in KRAS-mutant cancer cells highlights its therapeutic potential.[1][7] Further research and development of this compound and its analogs, such as this compound-II, may provide new avenues for treating cancers that are currently refractory to conventional therapies.[1][7] The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on this novel class of inhibitors.

References

- 1. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - UCL Discovery [discovery.ucl.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Macrocyclic Peptidomimetics Targeting the Polo-Box Domain of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Immunomart [immunomart.com]

The Role of Poloppin in Targeting Mutant KRAS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, the KRAS protein has been notoriously difficult to target directly, earning it the moniker of an "undruggable" target.[2][3] This is largely due to its nearly spherical structure, which lacks obvious binding pockets, and its high affinity for GTP.[3] However, recent advancements have led to the development of novel therapeutic strategies, including the small molecule inhibitor, Poloppin. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in preclinical models, and the experimental methodologies used to characterize its function in targeting mutant KRAS.

Mechanism of Action: A Novel Approach to Inhibiting Mutant KRAS

This compound is a cell-penetrant inhibitor of the mitotic Polo-like kinases (PLKs).[4] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound functions by disrupting protein-protein interactions mediated by the Polo-box domain (PBD) of PLKs.[5][6] This unique mechanism of action contributes to its selective lethality in cancer cells expressing mutant KRAS.[4][5]

The primary target of this compound is Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1] By binding to the PBD of PLK1, this compound prevents the recruitment of PLK1 to its substrates, leading to a cascade of events that culminate in mitotic arrest and cell death.[5][6] Specifically, treatment with this compound results in defective chromosome congression and the formation of disordered spindles.[4] Cells expressing mutant KRAS have been shown to be particularly sensitive to the inhibition of PLK1, a phenomenon known as synthetic lethality.[1] This hypersensitivity is believed to be due to the increased reliance of KRAS-mutant cells on PLK1 for survival and proliferation.

An optimized analog of this compound, named this compound-II, has been developed with improved pharmacokinetic properties and has demonstrated efficacy in xenograft models of KRAS-expressing cancers.[5]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data on the activity of this compound from in vitro studies.

| Parameter | Value | Target | Assay |

| IC50 | 26.9 μM | Polo-like kinase (PLK) | Biochemical Assay |

| Kd | 29.5 μM | Polo-box domain (PBD) | Biochemical Assay |

| EC50 | 29.9 μM | Mitotic Arrest | U2OS cells |

Table 1: Biochemical and Cellular Activity of this compound. [4]

| Cell Line | KRAS Status | p53 Status | Treatment | GI50 (μM) |

| SW48 | Parental | - | This compound | 13.7 |

| SW48 | G12D | - | This compound | 5.3 |

| MEFs | Wild-type | Wild-type | This compound | 51.1 |

| MEFs | MUT | Wild-type | This compound | 49.5 |

| MEFs | Wild-type | p53-/- + 4-OH Tamoxifen | This compound | 43.7 |

| MEFs | MUT | p53-/- + 4-OH Tamoxifen | This compound | 17.6 |

Table 2: Growth Inhibition (GI50) of this compound in Various Cell Lines. [4]

| Cell Line | KRAS Status | Treatment | GI50 (μM) |

| SW48 | Wild-type | Crizotinib | 0.56 |

| SW48 | G12D | Crizotinib | 0.63 |

| SW48 | Wild-type | This compound + Crizotinib | 0.23 |

| SW48 | G12D | This compound + Crizotinib | 0.08 |

Table 3: Synergistic Effects of this compound in Combination with the c-MET Inhibitor, Crizotinib. [4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in KRAS-driven cancers and the proposed mechanism of action of this compound.

Caption: Canonical KRAS downstream signaling pathways.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

Cell Viability and Growth Inhibition (GI50) Assay

-

Cell Seeding: Cancer cell lines (e.g., SW48, MEFs) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (and/or other compounds for combination studies) is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the compound(s).

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[4]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, which is an indicator of metabolically active cells.

-

Data Analysis: The luminescence readings are normalized to vehicle-treated control wells. The GI50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a nonlinear regression model using software such as GraphPad Prism.

Cellular Thermal Shift Assay (CETSA)

-

Cell Lysis: HeLa cells are harvested and lysed to obtain a protein extract.

-

Compound Incubation: The cell lysate is divided into aliquots and incubated with either this compound or a vehicle control at room temperature for 30 minutes.

-

Heat Treatment: The aliquots are heated to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.

-

Protein Separation: The samples are centrifuged to separate the soluble protein fraction from the precipitated (denatured) proteins.

-

Western Blotting: The supernatant containing the soluble proteins is collected, and the levels of PLK1 are analyzed by Western blotting using a specific anti-PLK1 antibody.

-

Data Analysis: The binding of this compound to PLK1 is expected to increase its thermal stability. This is observed as a higher amount of soluble PLK1 at elevated temperatures in the this compound-treated samples compared to the vehicle control.[6]

Fluorescence Polarization (FP) Assay

-

Reagents: Purified PLK1 PBD protein and a TAMRA-labeled substrate peptide are required.

-

Assay Setup: The assay is performed in a black, low-volume 384-well plate. A constant concentration of the PLK1 PBD and the fluorescently labeled peptide are added to each well.

-

Compound Addition: A serial dilution of this compound is added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with the appropriate filters.

-

Data Analysis: The binding of the fluorescent peptide to the PBD results in a high polarization value. Competitive inhibition by this compound displaces the peptide, leading to a decrease in polarization. The IC50 value is determined by plotting the polarization values against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[6]

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted cancer therapeutic like this compound.

Caption: Preclinical drug discovery and development workflow.

Resistance and Combination Therapies

While this compound presents a promising therapeutic strategy, the development of drug resistance is a common challenge in cancer therapy. Encouragingly, resistance to this compound appears to develop less readily than to ATP-competitive PLK1 inhibitors.[5][7] Furthermore, cells that develop resistance to ATP-competitive inhibitors may retain sensitivity to this compound, suggesting a lack of cross-resistance.[5]

A key finding is that this compound sensitizes mutant KRAS-expressing cells to clinical inhibitors of the c-MET receptor tyrosine kinase, such as crizotinib.[4][5] This provides a strong rationale for combination therapy. As shown in Table 3, the combination of this compound and crizotinib results in a significant reduction in the GI50 values in both wild-type and mutant KRAS SW48 cells, with a more pronounced effect in the mutant cell line.[4]

Conclusion

This compound represents a novel class of inhibitors that target the protein-protein interactions of Polo-like kinases. Its ability to selectively induce mitotic catastrophe in mutant KRAS-expressing cancer cells highlights the potential of targeting cellular dependencies that arise from oncogenic mutations. The preclinical data for this compound and its analog, this compound-II, demonstrate a promising therapeutic window and a favorable resistance profile. Furthermore, the synergistic effects observed with c-MET inhibitors open up new avenues for combination therapies in KRAS-driven cancers. Further investigation into the clinical translation of this compound and similar PBD inhibitors is warranted to address the long-standing challenge of effectively treating patients with mutant KRAS tumors.

References

- 1. Targeting Mutant KRAS for Anticancer Therapeutics: A Review of Novel Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Motif-guided identification of KRAS-interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Polo-Box Domain of PLKs: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Structure, Function, and Therapeutic Targeting of the Polo-Box Domain of Polo-Like Kinases

The Polo-like kinases (PLKs) are a family of serine/threonine kinases that play pivotal roles in the regulation of the cell cycle, particularly during mitosis.[1] A defining feature of most PLK family members is the presence of a highly conserved C-terminal region known as the Polo-Box Domain (PBD).[2] This domain is not merely a structural component but a crucial functional module that dictates the subcellular localization of PLKs and mediates their interaction with a multitude of binding partners and substrates.[3][4] This technical guide provides a comprehensive overview of the PLK PBD, with a focus on its structure, mechanism of action, role in cellular signaling, and its emergence as a promising target for anticancer drug discovery.

Structure and Function of the Polo-Box Domain

The PBD of human PLK1, the most extensively studied member of the family, is composed of two distinct polo boxes, PB1 and PB2, which fold together to form a phosphopeptide-binding module.[5][6] Despite limited sequence homology, both polo boxes adopt a similar six-stranded β-sheet and α-helix fold.[5] The two boxes are connected by a linker region and together create a cleft that specifically recognizes and binds to phosphorylated serine or threonine residues within a consensus motif, typically S-pS/pT-P/X, on substrate proteins.[2][7] This interaction is critical for the proper subcellular localization of PLK1 to structures such as centrosomes, kinetochores, and the central spindle during mitosis.[4][5]

Key residues within the PBD are essential for this phosphopeptide recognition. Notably, Trp414, His538, and Lys540 in PLK1 are crucial for making direct contact with the phosphopeptide.[6] The binding of a phosphopeptide to the PBD is thought to induce a conformational change in the PLK1 protein, releasing the autoinhibitory interaction between the PBD and the N-terminal kinase domain, thereby activating the kinase.[8]

PBD-Mediated Signaling and Substrate Recognition

The PBD acts as a docking module, bringing the PLK1 kinase domain into close proximity with its substrates. This targeting is achieved through two primary mechanisms: self-priming and non-self-priming.[4]

-

Self-Priming: In this mechanism, PLK1 itself phosphorylates a substrate, creating a docking site for its own PBD. This leads to a feed-forward amplification of PLK1 activity at specific subcellular locations.[4]

-

Non-Self-Priming: Here, a different kinase, often a cyclin-dependent kinase (CDK), first phosphorylates the substrate, creating the PBD-binding motif.[4] This places PLK1 activity downstream of other signaling pathways, ensuring a tightly regulated temporal and spatial control of mitotic events.

A multitude of proteins have been identified as interacting with the PLK1 PBD, playing roles in various mitotic processes. These include proteins involved in centrosome maturation (e.g., NEDD1), spindle assembly checkpoint (e.g., Bub1, BubR1), and cytokinesis (e.g., Rock2).[4][9][10]

The PBD as a Therapeutic Target

The overexpression of PLK1 is a common feature in a wide range of human cancers and often correlates with poor prognosis.[11] This has made PLK1 an attractive target for the development of anticancer therapies. While many inhibitors targeting the ATP-binding site of the kinase domain have been developed, they often suffer from off-target effects due to the conserved nature of this pocket among kinases.[12]

Targeting the PBD offers a promising alternative strategy for developing highly specific PLK1 inhibitors.[3] By disrupting the protein-protein interactions mediated by the PBD, these inhibitors can prevent the proper localization and activation of PLK1, leading to mitotic arrest and apoptosis in cancer cells.[12]

Quantitative Data on PBD Inhibitors and Ligands

A variety of small molecules and peptidomimetics have been developed to target the PLK1 PBD. Their binding affinities and inhibitory concentrations are summarized in the tables below.

Table 1: Binding Affinities (Kd) of Phosphopeptides and Inhibitors to PLK1 PBD

| Ligand/Inhibitor | Kd (nM) | Method | Reference |

| PLHSpT (5-mer peptide) | ~450 | ITC | [13] |

| Peptide-2 | 8.02 ± 0.16 | Not Specified | [14] |

| PLK1 PBD fluorescent tracer | 4.6 | FP | [15] |

| BI2536 | 89 ± 6.5 | Fluorescence Recovery | [16] |

| Wortmannin | 320 ± 7.8 | Fluorescence Recovery | [16] |

Table 2: Inhibitory Concentrations (IC50) of PBD Inhibitors

| Inhibitor | IC50 (µM) | Assay | Reference |

| T521 | 1.22 ± 0.13 | FP | [11] |

| Poloxin | 4.27 ± 0.69 | FP | [11] |

| Thymoquinone (TQ) | 1.36 ± 0.38 | FP | [11] |

| Triazoloquinazolinone derivatives | 1.49 - 2.94 | ELISA | [1][12] |

| Peptide 1 (from Cdc25C) | 0.17 | FP | [15] |

| Peptide 3 (chimeric) | 0.06 | FP | [15] |

| FLIP 22 | 15.2 | FP | [15] |

| FLIP 23 | 0.41 | FP | [15] |

| Peptide-2 | 0.44 ± 0.03 (HeLa cells) | MTT | [14] |

Experimental Protocols for Studying the PBD

Investigating the interactions and inhibition of the PLK1 PBD requires robust and quantitative experimental methodologies. Detailed protocols for key assays are provided below.

Fluorescence Polarization (FP) Assay

This assay is widely used for high-throughput screening of PBD inhibitors. It measures the change in the polarization of fluorescently labeled phosphopeptide upon binding to the PBD.

Materials:

-

Purified recombinant PLK1 PBD protein.

-

Fluorescently labeled phosphopeptide probe (e.g., FITC-GPMQSpTPLNG-NH2).

-

Assay buffer (e.g., HBST, 1 mM DTT, 1 mM EDTA).

-

Test compounds (potential inhibitors).

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

Protocol:

-

Prepare a working solution of the PLK1 PBD in the assay buffer. The final concentration should be determined based on the Kd of the probe to ensure a significant polarization window (typically in the low nanomolar range).

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To each well of the 384-well plate, add the test compound solution. Include wells for positive (no inhibitor) and negative (no protein) controls.

-

Add the PLK1 PBD solution to all wells except the negative controls.

-

Add the fluorescently labeled phosphopeptide probe to all wells at a final concentration typically below its Kd.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485/20 nm excitation and 528/20 nm emission for FITC).

-

Calculate the inhibition percentage for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of PBD-ligand interactions in real-time.

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5).

-

Purified recombinant PLK1 PBD protein.

-

Phosphopeptide or small molecule inhibitor.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., EDC, NHS).

Protocol:

-

Immobilize the PLK1 PBD protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the analyte (phosphopeptide or inhibitor) in the running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

-

Monitor the change in the SPR signal (response units) over time to record the association phase.

-

After the association phase, inject running buffer alone to monitor the dissociation of the analyte from the PBD.

-

Regenerate the sensor surface between analyte injections if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the PBD-ligand interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Isothermal titration calorimeter.

-

Purified recombinant PLK1 PBD protein.

-

Phosphopeptide or small molecule inhibitor.

-

Dialysis buffer.

Protocol:

-

Thoroughly dialyze both the PLK1 PBD and the ligand against the same buffer to minimize heat of dilution effects.

-

Load the PLK1 PBD solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, and n).[13]

Logical Relationships in PBD Function

The function of the PBD is governed by a series of logical dependencies that ensure the precise regulation of PLK1 activity.

Conclusion

The Polo-box domain is a multifaceted and essential component of Polo-like kinases, acting as a critical regulator of their localization, activation, and substrate specificity. Its unique phosphopeptide-binding properties and crucial role in mitotic progression have established it as a highly attractive target for the development of novel and specific anticancer therapeutics. A thorough understanding of the PBD's structure, function, and the intricate signaling pathways it governs, facilitated by robust experimental methodologies, will continue to drive innovation in both basic research and clinical drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. embopress.org [embopress.org]

- 3. pnas.org [pnas.org]

- 4. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Structural regulation of PLK1 activity: implications for cell cycle function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Proteomic screen defines the Polo-box domain interactome and identifies Rock2 as a Plk1 substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and functional analyses of minimal phosphopeptides targeting the polo-box domain of polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptidomimetic Polo-Box targeted inhibitors that engage PLK1 in tumor cells and are selective against the PLK3 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity enhancement of polo-like kinase 1 polo box domain-binding ligands by a bivalent approach using a covalent kinase-binding component - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and Polo-like Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Poloppin on Mitotic Arrest and Chromosome Congression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Poloppin, a cell-penetrant inhibitor of the mitotic Polo-like kinase 1 (Plk1). It details the compound's mechanism of action, its quantifiable effects on mitotic progression and cell viability, and the cellular phenotypes it induces, with a focus on mitotic arrest and defects in chromosome congression. This document also furnishes detailed experimental protocols and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

This compound functions as a potent inhibitor of the protein-protein interactions mediated by the Polo-box domain (PBD) of Plk1.[1][2] Unlike ATP-competitive inhibitors that target the kinase domain, this compound specifically prevents Plk1 from binding to its phosphorylated substrates, a critical step for its localization and the phosphorylation of downstream targets essential for mitotic progression.[1][3][4][5] This targeted inhibition leads to a cascade of mitotic disruptions, culminating in mitotic arrest and, in many cases, cell death, particularly in cancer cells with specific genetic backgrounds such as KRAS mutations.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its optimized analog, this compound-II.

Table 1: In Vitro Binding and Inhibitory Concentrations

| Compound | Target | Assay Type | Value | Reference |

| This compound | PLK1 PBD | Fluorescence Polarization (FP) | IC50: 26.9 μM | [1] |

| This compound | PLK1 PBD | Isothermal Titration Calorimetry (ITC) | Kd: 29.5 μM | [1] |

| This compound | Cellular Mitotic Arrest | - | EC50: 29.9 μM | [1] |

Table 2: Growth Inhibition (GI50) in Various Cell Lines

| Compound | Cell Line | Genotype | GI50 Value | Reference |

| This compound | SW48 Parental | KRAS WT | 13.7 μM | [1] |

| This compound | SW48 Isogenic | KRAS G12D | 5.3 μM | [1] |

| This compound | MEFs | KRAS WT, p53 WT | 51.1 μM | [1] |

| This compound | MEFs | KRAS MUT, p53 WT | 49.5 μM | [1] |

| This compound | MEFs (with 4-OH Tamoxifen) | KRAS WT, p53 WT | 43.7 μM | [1] |

| This compound | MEFs (with 4-OH Tamoxifen) | KRAS MUT, p53 WT | 17.6 μM | [1] |

Signaling Pathways and Cellular Effects

This compound's inhibition of Plk1's PBD disrupts a multitude of signaling events crucial for mitosis. The following diagram illustrates the central role of Plk1 in mitotic progression and the point of intervention by this compound.

Caption: this compound's mechanism of action in the Plk1 signaling pathway.

Treatment of cells with this compound leads to distinct and observable mitotic defects. At a concentration of 12.5 μM in U2OS cells, fewer than 5% of cells in mitosis display normal metaphase chromosome alignment.[1] Instead, the majority of mitotic cells exhibit bipolar or disordered spindles with chromosomes that have failed to congress at the metaphase plate.[1] This phenotype is a direct consequence of inhibiting Plk1's function, which is essential for proper kinetochore-microtubule attachments and chromosome alignment.[3][4]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Experimental Workflow: Analysis of this compound's Cellular Effects

Caption: A generalized workflow for studying the cellular effects of this compound.

Detailed Experimental Protocols

1. Immunofluorescence Staining for Mitotic Phenotypes in U2OS Cells

This protocol is designed to visualize the effects of this compound on the mitotic spindle, chromosomes, and kinetochores.

-

Cell Culture and Treatment:

-

Seed U2OS cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

-

Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Treat cells with the desired concentration of this compound (e.g., 12.5 μM) or DMSO as a vehicle control for a specified duration (e.g., 16-24 hours).

-

-

Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells once with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking and Antibody Incubation:

-

Block the cells with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in the blocking buffer overnight at 4°C.

-

Anti-α-tubulin (for spindle visualization)

-

Anti-centromere antibody (e.g., CREST) (for kinetochore visualization)

-

-

Wash the cells three times with PBST for 5 minutes each.

-

Incubate the cells with fluorescently-labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST for 5 minutes each.

-

-

Staining and Mounting:

-

Counterstain the DNA with DAPI (1 μg/mL in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips on glass slides using an anti-fade mounting medium.

-

Seal the coverslips with nail polish and store them at 4°C in the dark until imaging.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the different mitotic phenotypes (e.g., normal metaphase, misaligned chromosomes, multipolar spindles) by scoring at least 100 mitotic cells per condition.

-

2. Western Blotting for Plk1 and Mitotic Markers

This protocol is used to assess the levels of Plk1 and other relevant proteins following this compound treatment.

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells in 6-well plates as described above.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Plk1 or other proteins of interest (e.g., Cyclin B1, Phospho-Histone H3) diluted in the blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

This compound represents a valuable research tool for dissecting the intricate roles of Plk1 in mitosis. Its specific mechanism of action, targeting the PBD, offers a distinct advantage over traditional kinase inhibitors. The profound effects of this compound on mitotic arrest and chromosome congression underscore the critical function of Plk1 in ensuring genomic stability during cell division. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of PBD inhibitors in oncology and other related fields.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of Polo-like Kinase 1 (Plk1) in Mitotic Arrest by Inhibition of Mitogen-activated Protein Kinase-Extracellular Signal-regulated Kinase-Ribosomal S6 Kinase 1 (MEK-ERK-RSK1) Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLK1 antibody (10305-1-AP) | Proteintech [ptglab.com]

- 5. researchgate.net [researchgate.net]

The Dawn of Poloppin: A Technical Guide to its Discovery and Initial Characterization

For Immediate Release

Cambridge, MA – This technical whitepaper provides an in-depth overview of the initial studies and discovery of Poloppin, a first-in-class small molecule inhibitor of the Polo-like kinase (PLK) family. This compound represents a significant advancement in the pursuit of targeted therapies for cancers harboring KRAS mutations, a notoriously challenging therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental methodologies, key quantitative data, and the underlying biological pathways involved in this compound's mechanism of action.

Introduction: Targeting the Undruggable KRAS through PLK Inhibition

The Polo-like kinase (PLK) family, particularly PLK1, are critical regulators of mitotic progression.[1][2] Their overexpression in various cancers has made them an attractive target for therapeutic intervention.[1][3] this compound was identified as a potent, cell-penetrant inhibitor that disrupts protein-protein interactions mediated by the Polo-box domain (PBD) of PLKs.[4][5] This novel mechanism of action circumvents the challenges associated with targeting the highly conserved ATP-binding pocket of kinases, offering a potential advantage in terms of selectivity and resistance profiles.[6] Initial studies have demonstrated that this compound selectively induces mitotic arrest and cell death in cancer cells expressing mutant KRAS, highlighting its potential as a targeted therapeutic agent.[4][7]

The Discovery of this compound: A High-Throughput Screening Approach

The identification of this compound was the result of a high-throughput screening campaign designed to identify small molecules that disrupt the interaction between the PLK1 PBD and its phosphopeptide substrates.

Experimental Protocol: Fluorescence Polarization (FP) Assay

A fluorescence polarization (FP) assay was the primary screening method used to identify inhibitors of the PLK1 PBD. This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

-

Reagents:

-

Recombinant human PLK1 PBD (residues 345–603)

-

TAMRA-labeled phosphopeptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20

-

Small molecule compound library

-

-

Procedure:

-

The PLK1 PBD protein and the TAMRA-labeled phosphopeptide were incubated in the assay buffer to allow for binding, resulting in a high fluorescence polarization signal.

-

Individual compounds from the library were added to the mixture.

-

A decrease in the fluorescence polarization signal indicated that the compound had displaced the labeled peptide from the PBD, identifying it as a potential inhibitor.

-

The assay was performed in a 384-well format to enable high-throughput screening.

-

-

Hit Identification:

-

Compounds that demonstrated significant and reproducible inhibition of the PBD-phosphopeptide interaction were selected as primary hits. This compound was identified from this screen.[8]

-

Biochemical and Cellular Characterization of this compound

Following its identification, this compound underwent rigorous biochemical and cellular characterization to validate its mechanism of action and therapeutic potential. An optimized analog, this compound-II, was also developed and tested.[7]

Quantitative Binding and Activity Data

The binding affinity and inhibitory activity of this compound and this compound-II were quantified using various assays. The results are summarized in the tables below.

| Compound | Assay Type | Target | Value | Reference |

| This compound | Fluorescence Polarization | PLK1 PBD | IC50 = 26.9 μM | [4][5] |

| Isothermal Titration Calorimetry | PLK1 PBD | Kd = 29.5 μM | [4][5] | |

| Mitotic Arrest Assay | U2OS cells | EC50 = 29.9 μM | [5] | |

| This compound-II | Mitotic Arrest Assay | HeLa cells | EC50 = 61 nM |

Table 1: Biochemical and Cellular Activity of this compound and this compound-II

| Cell Line | KRAS Status | Treatment | GI50 (μM) | Reference |

| SW48 | Parental (WT) | This compound | 13.7 | [5] |

| SW48 | Isogenic (G12D) | This compound | 5.3 | [5] |

| MEFs | WT p53 | This compound | 51.1 | [5] |

| MEFs | MUT p53 | This compound | 49.5 | [5] |

| MEFs (Tamoxifen-induced) | WT p53 | This compound | 43.7 | [5] |

| MEFs (Tamoxifen-induced) | MUT p53 | This compound | 17.6 | [5] |

Table 2: Growth Inhibition (GI50) of this compound in Various Cell Lines

Experimental Protocols

ITC was used to directly measure the binding affinity of this compound to the PLK1 PBD by quantifying the heat change upon binding.

-

Instrumentation: MicroCal ITC200 (GE Healthcare)

-

Procedure:

-

A solution of this compound was titrated into a solution containing the purified PLK1 PBD.

-

The heat released or absorbed during the binding event was measured.

-

The resulting data were fitted to a one-site binding model to determine the dissociation constant (Kd).

-

The effect of this compound on cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Reagents: CellTiter-Glo® Reagent (Promega)

-

Procedure:

-

Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours.

-

An equal volume of CellTiter-Glo® Reagent was added to each well.

-

The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was read using a plate reader.

-

The GI50 values were calculated from the dose-response curves.

-

To determine the effect of this compound on cell cycle progression, a mitotic index assay was performed using immunofluorescence.

-

Reagents:

-

Primary antibody: Anti-phospho-histone H3 (Ser10) antibody

-

Secondary antibody: Alexa Fluor 488-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Cells were treated with this compound for a defined period (e.g., 24 hours).

-

Cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

-

Cells were incubated with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclei were counterstained with DAPI.

-

The percentage of cells positive for phospho-histone H3 (a marker of mitosis) was quantified by fluorescence microscopy.

-

Mechanism of Action: Disrupting PLK1 Signaling in KRAS-Mutant Cancers

This compound exerts its anti-cancer effects by inhibiting the PBD of PLKs, thereby disrupting their localization and function during mitosis. This leads to mitotic arrest, characterized by defective chromosome congression, and subsequent cell death, particularly in cells with activating KRAS mutations.

The sensitivity of KRAS-mutant cells to this compound is thought to be due to their increased reliance on PLK1 for survival and proliferation. The constitutive activation of the MAPK pathway in these cells leads to an upregulation of PLK1, creating a synthetic lethal vulnerability that can be exploited by PBD inhibitors like this compound.[1][9][10]

Conclusion and Future Directions

The discovery of this compound marks a significant milestone in the development of novel anti-cancer agents. Its unique mechanism of action, targeting the PBD of PLKs, offers a promising strategy for treating KRAS-mutant cancers. The initial studies detailed in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and its analogs. Future research will focus on optimizing the pharmacokinetic properties of these compounds, exploring combination therapies, and identifying predictive biomarkers to select patients most likely to respond to this innovative therapeutic approach.

References

- 1. Suppression of KRas-mutant cancer through the combined inhibition of KRAS with PLK1 and ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PLK1 and its role in the evolving landscape of KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. The kinase PLK1 promotes the development of Kras/Tp53-mutant lung adenocarcinoma through transcriptional activation of the receptor RET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinase PLK1 promotes the development of Kras/ Tp53-mutant lung adenocarcinoma through transcriptional activation of the receptor RET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

Poloppin's Selectivity for Cancer Cells with KRAS Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers and have long been considered challenging therapeutic targets. A promising strategy has emerged through the targeting of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, as KRAS-mutant cancer cells exhibit a heightened dependency on PLK1 for survival. Poloppin, a novel small molecule inhibitor, demonstrates selective cytotoxicity towards cancer cells harboring KRAS mutations. This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and therapeutic potential of this compound. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The KRAS Challenge and the PLK1 Opportunity

The KRAS protein, a small GTPase, functions as a molecular switch in intracellular signaling pathways that govern cell growth, differentiation, and survival.[1] Activating mutations in KRAS lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor development.[1] Despite decades of research, direct inhibition of mutant KRAS has proven difficult.

Recent studies have revealed a synthetic lethal relationship between mutant KRAS and Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[2] Cancer cells with KRAS mutations display an increased reliance on PLK1, making it an attractive therapeutic target.[3][4] this compound has been identified as a potent inhibitor of PLK1 that selectively targets the Polo-box domain (PBD), a region critical for substrate recognition and protein-protein interactions.[5][6] This mode of inhibition offers a potential advantage over ATP-competitive inhibitors by providing greater selectivity.[7]

Mechanism of Action: How this compound Selectively Kills KRAS-Mutant Cells

This compound exerts its cytotoxic effects by disrupting the essential functions of PLK1 during mitosis, leading to mitotic arrest and subsequent cell death, particularly in KRAS-mutant cells.[6]

Targeting the Polo-Box Domain of PLK1

Unlike many kinase inhibitors that target the ATP-binding site, this compound is an inhibitor of protein-protein interactions that specifically targets the Polo-box domain (PBD) of PLK1.[6][8] The PBD is crucial for PLK1's function as it mediates the recruitment of the kinase to its substrates at various subcellular locations during mitosis.[8] By binding to the PBD, this compound prevents PLK1 from interacting with its downstream targets, thereby disrupting the precise coordination of mitotic events.[6]

Inducing Mitotic Arrest and Apoptosis

The inhibition of PLK1-PBD by this compound leads to a cascade of mitotic defects, including failed chromosome congression and disordered spindle formation.[5] This disruption of the mitotic process activates the spindle assembly checkpoint, causing cells to arrest in mitosis.[6] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[7]

Synthetic Lethality with KRAS Mutations

The selective killing of KRAS-mutant cells by this compound is attributed to the concept of synthetic lethality. KRAS-mutant cells are highly dependent on PLK1 for their survival and proliferation due to the oncogenic stress induced by the hyperactive KRAS signaling pathway.[3][4] This dependency creates a vulnerability that can be exploited by inhibiting PLK1. In contrast, normal cells and cancer cells with wild-type KRAS are less reliant on PLK1 and are therefore less sensitive to its inhibition.

The signaling pathway downstream of a KRAS mutation involves the activation of the RAF-MEK-ERK and PI3K-AKT pathways, which drive cell cycle progression.[9] PLK1 is a key regulator of this progression, particularly during the G2/M transition and mitosis. By inhibiting PLK1, this compound effectively halts the cell cycle in KRAS-mutant cells that are already driven to proliferate uncontrollably.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Parameter | Value (μM) | Reference |

| Fluorescence Polarization | PLK1 PBD | IC50 | 26.9 | [5] |

| Isothermal Titration Calorimetry | PLK1 PBD | Kd | 29.5 | [5] |

Table 2: Cellular Activity of this compound in Isogenic SW48 Cells

| Cell Line | KRAS Status | Treatment | GI50 (μM) | Reference |

| SW48 Parental | Wild-Type | This compound (24h) | 13.7 | [5] |

| SW48 G12D | Mutant | This compound (24h) | 5.3 | [5] |

Table 3: Cellular Activity of this compound in Mouse Embryonic Fibroblasts (MEFs)

| Cell Line | p53 Status | KRAS Status (induced) | Treatment | GI50 (μM) | Reference |

| MEFs | Wild-Type | Wild-Type | This compound | 51.1 | [5] |

| MEFs | Wild-Type | Mutant | This compound | 49.5 | [5] |

| MEFs | Wild-Type | Wild-Type (+ 4-OHT) | This compound | 43.7 | [5] |

| MEFs | Wild-Type | Mutant (+ 4-OHT) | This compound | 17.6 | [5] |

Table 4: Synergistic Activity of this compound with a c-MET Inhibitor (Crizotinib)

| Cell Line | KRAS Status | Treatment (72h) | GI50 (μM) | Reference |

| SW48 | Wild-Type | Crizotinib | 0.56 | [5] |

| SW48 | G12D | Crizotinib | 0.63 | [5] |

| SW48 | Wild-Type | This compound + Crizotinib | 0.23 | [5] |

| SW48 | G12D | This compound + Crizotinib | 0.08 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's activity.

Fluorescence Polarization (FP) Assay for PLK1-PBD Binding

This assay measures the competitive binding of this compound to the PLK1 PBD against a fluorescently labeled substrate peptide.

Materials:

-

Recombinant human PLK1 PBD

-

TAMRA-labeled substrate peptide

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the 384-well plate, add the PLK1 PBD to a final concentration that gives a robust FP signal with the fluorescent peptide.

-

Add the TAMRA-labeled substrate peptide to a final concentration typically in the low nanomolar range.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of this compound to the PLK1 PBD, allowing for the determination of the dissociation constant (Kd).

Materials:

-

Recombinant human PLK1 PBD

-

This compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the PLK1 PBD and dissolve this compound in the same ITC buffer to minimize heat of dilution effects.

-

Load the PLK1 PBD solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the sample cell while monitoring the heat change.

-

Integrate the heat pulses and plot them against the molar ratio of this compound to PLK1 PBD.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., SW48 isogenic parental and KRAS G12D)

-

Cell culture medium and supplements

-

This compound

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the serially diluted this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and calculate the GI50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with PLK1 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

HeLa or other suitable cells

-

This compound

-

PBS and lysis buffer

-

PCR tubes

-

Thermocycler

-

SDS-PAGE and Western blotting reagents

-

Antibody against PLK1

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PLK1 antibody.

-

Quantify the band intensities to determine the melting curve of PLK1 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

In Vivo Efficacy of this compound Analog

An optimized analog of this compound, named this compound-II, has been evaluated in a preclinical xenograft model of KRAS-mutant colorectal cancer.[6]

Xenograft Model

HCT116 cells, which harbor a KRAS G13D mutation, were subcutaneously implanted into immunodeficient mice. Once the tumors reached a palpable size, the mice were treated with this compound-II or a vehicle control. Tumor growth was monitored over time.

Results

This compound-II demonstrated significant antitumor activity, inhibiting the growth of HCT116 xenografts compared to the vehicle-treated group.[6] These findings suggest that the selective cytotoxicity of this compound observed in vitro translates to efficacy in a preclinical in vivo model.

Combination Therapy and Resistance

Synergy with c-MET Inhibitors

This compound has been shown to sensitize mutant KRAS-expressing cells to inhibitors of the c-MET tyrosine kinase, such as crizotinib.[5][6] This synergistic effect provides a rationale for combination therapies that could enhance the therapeutic window and potentially overcome resistance.

Resistance Profile

Importantly, resistance to this compound develops less readily compared to ATP-competitive PLK1 inhibitors.[6][7] Furthermore, cells that develop resistance to ATP-competitive inhibitors remain sensitive to this compound, suggesting a lack of cross-resistance and a potential therapeutic option for patients who have developed resistance to other PLK1 inhibitors.[6]

Conclusion and Future Directions

This compound represents a promising therapeutic agent that selectively targets cancer cells with KRAS mutations by inhibiting the Polo-box domain of PLK1. Its unique mechanism of action, favorable resistance profile, and synergistic potential with other targeted therapies highlight its potential for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of this compound analogs, identifying predictive biomarkers of response, and exploring rational combination strategies to maximize its therapeutic benefit in patients with KRAS-mutant cancers.

References

- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Significance of Inhibiting Protein-Protein Interactions with Poloppin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression and a well-validated target in oncology.[1] Traditional therapeutic strategies have predominantly focused on inhibiting the ATP-binding site of the PLK1 kinase domain. However, this approach can be limited by off-target effects and the development of resistance.[2] An alternative and more specific strategy is to target the protein-protein interactions mediated by the Polo-Box Domain (PBD) of PLK1.[2] Poloppin, a potent and cell-permeable small molecule, has emerged as a key inhibitor of the PLK1 PBD, demonstrating significant therapeutic potential, particularly in cancers harboring KRAS mutations.[3][4] This technical guide provides an in-depth overview of the significance of inhibiting protein-protein interactions with this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer cell lines.

Introduction: The Role of PLK1 in Mitosis and Cancer

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1][5] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis. Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1][5]

PLK1 consists of an N-terminal kinase domain and a C-terminal Polo-Box Domain (PBD). The PBD is a unique phosphopeptide-binding domain that is essential for the proper localization and function of PLK1 by mediating its interaction with docking proteins at various mitotic structures, such as centrosomes and kinetochores.[6] By targeting the PBD, it is possible to disrupt these critical protein-protein interactions, leading to mitotic arrest and subsequent cell death in cancer cells, with potentially greater specificity than ATP-competitive inhibitors.[2][7]

This compound: A Specific Inhibitor of the PLK1 Polo-Box Domain

This compound is a small molecule inhibitor that specifically targets the PBD of PLK1, thereby preventing it from binding to its phosphoserine/phosphothreonine-containing substrates.[3][8] This disruption of protein-protein interactions leads to a cascade of events culminating in mitotic catastrophe and apoptosis, particularly in cancer cells that are highly dependent on PLK1 activity for their proliferation.[4] A notable feature of this compound is its enhanced efficacy in cancer cells with activating KRAS mutations.[3][4]

Mechanism of Action

This compound competitively inhibits the binding of phosphorylated substrates to the PBD of PLK1.[3] This prevents the recruitment of PLK1 to its subcellular locations, thereby inhibiting its downstream signaling functions that are crucial for mitotic progression. The consequence is a mitotic arrest characterized by defective chromosome alignment and spindle abnormalities, ultimately leading to cell death.[3][9]

Quantitative Data on this compound Activity

The inhibitory and cytotoxic effects of this compound have been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay | Target | Reference |

| IC₅₀ | 26.9 μM | Fluorescence Polarization | PLK1 PBD | [3][10] |

| Kd | 29.5 μM | Isothermal Titration Calorimetry | PLK1 PBD | [3][10] |

| EC₅₀ | 29.9 μM | Mitotic Arrest | U2OS cells | [3] |

| Table 1: Biochemical and Cellular Potency of this compound |

| Cell Line | Genotype | GI₅₀ (this compound alone) | GI₅₀ (this compound + Crizotinib) | Reference |

| SW48 | KRAS WT | 13.7 μM | 0.23 μM | [3][10] |

| SW48 | KRAS G12D | 5.3 μM | 0.08 μM | [3][10] |

| MEFs | KRAS WT p53 | 51.1 μM | N/A | [3] |

| MEFs | KRAS MUT p53 | 49.5 μM | N/A | [3] |

| MEFs (with 4-OH Tamoxifen) | KRAS WT p53 | 43.7 μM | N/A | [3] |

| MEFs (with 4-OH Tamoxifen) | KRAS MUT p53 | 17.6 μM | N/A | [3] |

| Table 2: Growth Inhibition (GI₅₀) of this compound in Various Cell Lines |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the PLK1 PBD and its cellular effects.

Fluorescence Polarization (FP) Assay for PLK1 PBD Binding

This assay is used to measure the binding affinity of this compound to the PLK1 PBD by monitoring the change in fluorescence polarization of a fluorescently labeled peptide that binds to the PBD.

Materials:

-

Purified recombinant PLK1 PBD protein

-

Fluorescently labeled peptide substrate (e.g., TAMRA-labeled phosphopeptide)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the fluorescently labeled peptide in the assay buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically to give a stable and robust signal.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare a solution of PLK1 PBD in the assay buffer. The optimal concentration should be determined by titration to achieve a significant polarization shift upon peptide binding.

-

-

Assay Setup:

-

Add a fixed volume of the fluorescently labeled peptide to all wells of the microplate.

-

Add varying concentrations of this compound to the wells. Include control wells with buffer only (for background) and wells with peptide and PBD but no inhibitor (for maximum polarization).

-

Initiate the binding reaction by adding a fixed volume of the PLK1 PBD solution to all wells except the background controls.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified recombinant PLK1 PBD protein

-

This compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified PLK1 PBD protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer to the desired concentration.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the PLK1 PBD solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

-

Perform an initial small injection to account for any initial artifacts, followed by a series of injections of the this compound solution into the protein solution.

-

-

Data Analysis:

-

The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Cellular Thermal Shift Assay (CeTSA)

CeTSA is used to verify the direct engagement of a drug with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cultured cells (e.g., HeLa or U2OS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes or plates

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blotting apparatus)

-

Antibody specific for PLK1

Procedure:

-

Cell Treatment:

-

Treat cultured cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours) in a CO₂ incubator.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3-5 minutes).

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble PLK1 in each sample using Western blotting with a PLK1-specific antibody.

-

-

Data Analysis:

-

Plot the amount of soluble PLK1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion

The inhibition of protein-protein interactions offers a promising and specific approach to cancer therapy. This compound, as a selective inhibitor of the PLK1 Polo-Box Domain, represents a significant advancement in this area. Its ability to disrupt the crucial localization and function of PLK1 during mitosis, particularly in KRAS-mutant cancers, highlights its potential as a valuable research tool and a lead compound for the development of novel anticancer agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting PLK1 protein-protein interactions with this compound. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1. | Semantic Scholar [semanticscholar.org]

- 3. A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fine-tuning Probes for Fluorescence Polarization Binding Assays of Bivalent Ligands against Polo-like Kinase 1 Using Full-length Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulating Protein-Protein Interactions of the Mitotic Polo-like Kinases to Target Mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]